An In-depth Technical Guide to 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from its direct precursor, structurally analogous compounds, and established chemical principles to offer a robust profile.
Introduction and Context
5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of therapeutic agents. The pyrazole scaffold is present in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern of a 2-chlorophenyl group at the N1 position, a chloro group at C5, and a carbonitrile at C4 suggests its potential as a key intermediate in the synthesis of more complex, biologically active molecules. The electron-withdrawing nature of the chloro and cyano groups, combined with the steric influence of the ortho-substituted phenyl ring, imparts unique chemical characteristics that are ripe for exploration in drug discovery programs.
Chemical Identity and Molecular Structure
The foundational step in understanding any molecule is to establish its fundamental identifiers and structure.
| Identifier | Value |
| IUPAC Name | 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile |
| Molecular Formula | C₁₀H₅Cl₂N₃ |
| Molecular Weight | 238.07 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)N2C(=C(C=N2)C#N)Cl)Cl |
| InChI Key | (Inferred) YWCMTJBLEWAYCS-UHFFFAOYSA-N |
The molecular structure, characterized by a central pyrazole ring, is depicted below. The spatial arrangement of the substituents is critical to its reactivity and interaction with biological targets.
Caption: Molecular structure of 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Physicochemical Properties (Inferred and Estimated)
| Property | Estimated Value | Rationale and Comparative Insights |
| Melting Point (°C) | > 150 °C | The precursor, 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile, has a reported melting point of 136-140 °C. The replacement of the amino group with a chloro group is expected to increase the molecular weight and potentially lead to a more stable crystal lattice, thus a higher melting point is anticipated. |
| Boiling Point (°C) | > 400 °C | High boiling point is expected due to the compound's polarity, molecular weight, and aromatic nature. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone). Sparingly soluble in alcohols. Insoluble in water. | The presence of the polar carbonitrile group and the nitrogen atoms in the pyrazole ring will confer some polarity. However, the two chlorophenyl rings and the overall lack of hydrogen bond donors will limit its solubility in protic solvents like water. |
| Appearance | White to off-white solid | Many similar pyrazole derivatives are crystalline solids with this appearance. |
| pKa | Weakly basic | The nitrogen atoms of the pyrazole ring are weakly basic. The electron-withdrawing effects of the chloro and cyano substituents will further reduce this basicity compared to unsubstituted pyrazole. |
Proposed Synthesis and Experimental Protocol
A plausible and efficient synthetic route to 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile involves the diazotization of its corresponding 5-amino precursor, followed by a Sandmeyer reaction. This is a classic and reliable transformation in aromatic chemistry.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol:
Part 1: Diazotization of the Amine Precursor
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Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, suspend 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq.) in a suitable acidic medium (e.g., 6M HCl).
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Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Nitrite Addition: Dissolve sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the solution.
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Stirring: Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
Part 2: Sandmeyer Reaction
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Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated hydrochloric acid.
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Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the CuCl solution. Vigorous evolution of nitrogen gas is expected. Control the rate of addition to maintain a manageable reaction rate.
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Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
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Work-up: Pour the reaction mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
Characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show a singlet for the C3-H of the pyrazole ring and a multiplet pattern in the aromatic region corresponding to the four protons of the 2-chlorophenyl group. |
| ¹³C NMR | The spectrum should display distinct signals for the carbon atoms of the pyrazole ring, the carbonitrile group, and the 2-chlorophenyl ring. The chemical shifts will be influenced by the electron-withdrawing substituents. |
| FT-IR | A sharp absorption band around 2230-2240 cm⁻¹ is characteristic of the C≡N stretch of the carbonitrile group. Bands in the aromatic region (1400-1600 cm⁻¹) and C-Cl stretching region (600-800 cm⁻¹) are also expected. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (238.07 g/mol ), with a characteristic isotopic pattern for two chlorine atoms. |
| HPLC | A single, sharp peak under appropriate chromatographic conditions would indicate the purity of the compound. |
Protocol for HPLC Analysis:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Chemical Reactivity and Potential Applications
The chemical reactivity of 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is dictated by its functional groups:
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The Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing a handle for further functionalization.
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The 5-Chloro Substituent: Can potentially undergo nucleophilic aromatic substitution, although the pyrazole ring is generally electron-rich. This allows for the introduction of various nucleophiles at this position.
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The Pyrazole Ring: Generally stable to many reaction conditions but can undergo electrophilic substitution, although the electron-withdrawing groups will deactivate the ring.
Given the prevalence of pyrazole-based structures in medicinal chemistry, this compound is a valuable building block for the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core.
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Agrochemicals: Pyrazole derivatives have found applications as herbicides and fungicides.
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Novel Therapeutic Agents: Its unique substitution pattern could lead to the discovery of compounds with novel biological activities.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken. While specific toxicity data for this compound is unavailable, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier, if available, or to infer handling procedures based on similar chlorinated aromatic compounds.
Conclusion
5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile is a promising, yet under-documented, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit partially inferred, profile of its properties, a reliable synthetic route, and standard characterization protocols. It is intended to serve as a valuable resource for researchers embarking on the synthesis and application of this and related pyrazole derivatives, fostering further exploration into their chemical and biological potential.
References
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PubChem. 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile. Available from: [Link]
- Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
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Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. Available from: [Link]
